molecular formula C10H16N2O B11790174 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

Cat. No.: B11790174
M. Wt: 180.25 g/mol
InChI Key: YVUQBQOYIRBSNF-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol (CAS 1355229-72-9) is a chemical building block with the molecular formula C10H16N2O and a molecular weight of 180.25 . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a synthetic intermediate in the development of novel positron emission tomography (PET) tracers. Scientific studies have utilized the core structural motif of this compound in the radiosynthesis of the tau imaging PET tracer [18F]PM-PBB3 . This tracer is used for the in vivo imaging of tau pathologies in the human brain, which are associated with neurodegenerative diseases such as Alzheimer's disease, making this compound a valuable tool for advancing diagnostic research . As a key intermediate, it provides researchers with a versatile scaffold for further chemical modification and exploration in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[4-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-4-9(13)8-6-12-10(11-3)5-7(8)2/h5-6,9,13H,4H2,1-3H3,(H,11,12)

InChI Key

YVUQBQOYIRBSNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: Methyl and methylamino groups are introduced to the pyridine ring through substitution reactions.

    Addition of the Propanol Side Chain: The propanol side chain is attached to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and methylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

    Biology: The compound can be used to investigate biological pathways and interactions involving pyridine derivatives.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the hydroxyl group can form hydrogen bonds, while the methylamino group can engage in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

This compound (CAS: 1355178-44-7) replaces the methylamino group at the pyridine 6-position with a pyrrolidin-1-yl group. Key differences include:

Property 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol
Molecular Formula C10H16N2O (estimated) C13H20N2O
Molecular Weight ~196.25 g/mol (estimated) 220.31 g/mol
Substituent at 6-position Methylamino (-NHCH3) Pyrrolidin-1-yl (cyclic secondary amine)
Hydrogen Bonding Capacity Higher (NH donor) Lower (no H-bond donors)
Steric Bulk Moderate High (due to pyrrolidine ring)

Implications :

  • The methylamino group’s hydrogen-bonding capability may enhance solubility in polar solvents or improve target binding in biological systems .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This compound (evidenced in duloxetine synthesis) shares a propanolamine backbone but replaces the pyridine ring with a thiophene moiety.

Property 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Core Heterocycle Pyridine Thiophene
Aromatic System Nitrogen-containing, planar Sulfur-containing, less polar
Bioactivity Relevance Potential CNS targeting (inferred from pyridine analogs) Known intermediate in serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine)

Implications :

  • Thiophene’s lower polarity may improve blood-brain barrier penetration, whereas pyridine derivatives could offer stronger binding to enzymes or receptors via nitrogen lone pairs.

Triazine-Piperidine Derivatives

describes a triazine-piperidine-urea compound with a 4-methyl-6-(methylamino)-1,3,5-triazin-2-yl group. While structurally distinct, it highlights the versatility of methylamino-substituted heterocycles in medicinal chemistry.

Property 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol Triazine-Piperidine-Urea Derivative
Heterocycle Pyridine 1,3,5-Triazine
Functional Groups Propanol, methylamino Urea, piperidine, methylamino
Potential Applications Unclear (likely intermediate) Kinase inhibition, enzyme modulation

Implications :

  • Triazines offer multiple nitrogen sites for hydrogen bonding, enhancing target selectivity but increasing synthetic complexity compared to pyridine analogs .

Data Table: Comparative Overview of Key Compounds

Compound Core Structure Substituent Molecular Formula Molecular Weight Key Applications
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol Pyridine Methylamino C10H16N2O ~196.25 Pharmaceutical intermediate
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol Pyridine Pyrrolidin-1-yl C13H20N2O 220.31 Research chemical
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino C8H13NOS 171.26 Duloxetine synthesis
Triazine-Piperidine-Urea Derivative 1,3,5-Triazine Methylamino, piperidine C14H21N7O 327.37 Kinase inhibition

Biological Activity

1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is a pyridine derivative with significant potential in medicinal chemistry, particularly due to its structural similarities to various neurotransmitters. This compound exhibits a diverse array of biological activities, making it a candidate for therapeutic applications, especially in the realm of neuropharmacology.

Chemical Structure and Properties

The molecular formula of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is C10H16N2O, with a molecular weight of 180.25 g/mol. The compound features a hydroxyl group, which enhances its reactivity and potential interactions within biological systems. Its structure includes:

  • A pyridine ring substituted with:
    • A methyl group at position 4
    • A methylamino group at position 6
  • A propanol side chain

These structural components allow for various interactions with biological targets, including enzymes and receptors.

Research indicates that the biological activity of this compound is linked to its ability to interact with neurotransmitter systems. The presence of the methylamino group suggests potential modulation of neurotransmitter receptors, which could influence various physiological processes such as mood regulation and cognitive functions.

Pharmacological Effects

Studies on related compounds have shown neuropharmacological effects, including:

  • Binding Affinity : The compound's ability to form hydrogen bonds enhances its binding affinity to specific receptors.
  • Enzyme Modulation : It may modulate the activity of certain enzymes involved in neurotransmitter metabolism, which can affect overall neurotransmitter dynamics in the brain.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol. SAR studies suggest that modifications in the pyridine ring or side chain can significantly alter the compound's pharmacological profile. For example, similar compounds have been evaluated for their potency against various biological targets, revealing important insights into how structural changes impact efficacy .

Compound NameStructure/DescriptionUnique Features
3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloridePyridine ring linked to a propanol group via a methylamino linkageSignificant for pharmaceutical development due to its interaction with biological targets
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-olFeatures a piperidine instead of a methylamino groupPotentially different pharmacological properties due to piperidine's unique reactivity
1-(4-Methylpyridin-3-yloxy)-2-propanolContains an ether linkage instead of an amino groupMay exhibit distinct chemical behavior compared to alcohol derivatives

Neuropharmacological Research

In neuropharmacology, compounds similar to 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol have been investigated for their potential in treating disorders such as depression and anxiety. For instance, studies have shown that analogs can exhibit selective serotonin reuptake inhibition, indicating their potential as antidepressants .

Therapeutic Development

The unique substitution pattern on the pyridine ring positions this compound as a promising lead in drug development targeting neurological disorders. Ongoing research focuses on synthesizing derivatives that enhance efficacy while minimizing side effects associated with existing treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol, and how can purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For example, refluxing with chloranil in xylene (25–30 hours) followed by purification via recrystallization (methanol) is a common procedure . Key parameters include solvent selection (e.g., xylene for high-temperature stability), catalyst use, and reaction time.
  • Purity Validation : Analytical techniques such as NMR spectroscopy (for structural confirmation) and mass spectrometry (for molecular weight verification) are essential. High-performance liquid chromatography (HPLC) can assess purity (>95% is typical for research-grade compounds) .

Q. How does the methylamino group influence the compound’s biological activity compared to structural analogs?

  • Comparative Analysis : The methylamino group enhances hydrogen-bonding potential and modulates lipophilicity, affecting bioavailability. Evidence from analogs (e.g., 3-(6-Methylpyridin-3-yl)propan-1-amine) shows that substituting the amino group with methoxy or ethoxy groups reduces antimicrobial activity but increases enzyme inhibition .
  • Experimental Design : Use in vitro assays (e.g., microbial growth inhibition or enzyme kinetics) to compare activity across analogs. Control variables include pH, solvent (DMSO for solubility), and concentration gradients.

Q. What safety precautions are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid dust formation and ensure ventilation due to acute toxicity risks (oral LD₅₀ ~300 mg/kg in rodents) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Monitor for moisture exposure, which may hydrolyze the propanol moiety .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in synthesis, and why is it critical for pharmacological studies?

  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution to isolate the desired enantiomer. For example, (R)-enantiomers of similar amino-alcohols show higher receptor binding affinity .
  • Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (ee >98% for drug development). Impurities <2% are required to avoid off-target effects .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Case Study : If antimicrobial activity varies between Gram-positive and Gram-negative bacteria, perform transmembrane permeability assays (e.g., using fluorescent probes) to assess if lipophilicity drives discrepancies.
  • Statistical Approach : Apply ANOVA or multivariate analysis to differentiate assay-specific variability from true biological effects. Replicate studies in standardized models (e.g., CLSI guidelines) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process Optimization :

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts.
  • Solvent Optimization : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and yield .
    • Scale-Up Challenges : Monitor exothermic reactions using calorimetry. Implement continuous flow reactors for better temperature control .

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